molecular formula C10H7NO5 B094725 7-Hydroxy-4-methyl-8-nitrocoumarin CAS No. 19037-69-5

7-Hydroxy-4-methyl-8-nitrocoumarin

Cat. No. B094725
CAS RN: 19037-69-5
M. Wt: 221.17 g/mol
InChI Key: BGUBUSIGKOWDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin that has been synthesized and characterized for various applications. It is a compound of interest due to its potential biological activities, including cytostatic and cytotoxic effects, antifouling properties, and the ability to form complexes with metal ions. The compound has been studied for its effects on cell lines, its antifouling activity in marine environments, and its interactions with metal ions to form complexes with potential pharmacological applications .

Synthesis Analysis

The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin and its derivatives involves various chemical reactions and conditions. For instance, the nitration of 4-methyl-7-ethylcoumarin under cold conditions led to the formation of 4-methyl-7-ethyl-8-nitrocoumarin, which could be further reduced and reacted to form azo dyes . Additionally, the synthesis of O-aminoalkyl derivatives of 7-hydroxycoumarin has been achieved using both conventional and microwave-assisted procedures . These synthetic approaches are crucial for the development of coumarin derivatives with enhanced biological activities.

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-4-methyl-8-nitrocoumarin derivatives has been determined using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry. X-ray diffraction studies have also been employed to analyze the crystal structure of these compounds, providing insights into their stereochemistry and supramolecular interactions . Density functional theory (DFT) calculations have been used to predict the geometrical structures of metal complexes formed with these coumarin derivatives .

Chemical Reactions Analysis

7-Hydroxy-4-methyl-8-nitrocoumarin and its derivatives participate in a range of chemical reactions, including complexation with metal ions and interactions with biological molecules. The formation of metal complexes with divalent transition metal ions has been characterized, revealing octahedral and tetrahedral geometries and non-electrolytic behavior in solution . These complexes have been studied for their spectroscopic, thermal, magnetic, and conductimetric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-4-methyl-8-nitrocoumarin derivatives are influenced by their molecular structure and the presence of functional groups. The antifouling activity of green-synthesized 7-hydroxy-4-methylcoumarin has been evaluated, demonstrating its effectiveness in inhibiting the settlement of marine organisms . The cytotoxic and cytostatic properties of 8-nitro-7-hydroxycoumarin have been assessed in vitro, showing its potential as an anticancer agent . Additionally, the antibacterial and anticancer toxicity of O-aminoalkyl substituted 7-hydroxycoumarins have been evaluated, with some derivatives showing promising activity .

Scientific Research Applications

Application

Many coumarin derivatives, including 7-Hydroxy-4-methylcoumarin, have strong fluorescence due to their α,β-unsaturated lipid structure . This makes them valuable in the creation of fluorescent probes .

Method

The synthesis of these derivatives is often based on the Pechmann coumarin synthesis method .

Results

The resulting compounds have important application value in fluorescent probes, dyes, and optical materials .

Medicinal Applications

Application

7-Hydroxy-4-methylcoumarin is commonly used as a choleretic drug . It can relax the sphincter of the bile duct and relieve sphincter pain .

Results

The use of 7-Hydroxy-4-methylcoumarin can help alleviate certain symptoms related to bile duct issues .

Antibacterial Applications

Application

Many coumarin derivatives have been found to exhibit antibacterial properties .

Method

These compounds can be used in the formulation of antibacterial drugs or treatments .

Results

The use of these compounds can help in combating bacterial infections .

Anticancer Applications

Application

Certain coumarin derivatives have been found to inhibit the proliferation and metastasis of many kinds of cancer cells .

Method

These compounds can be used in the formulation of anticancer drugs or treatments .

Results

The use of these compounds can help in combating cancer .

Antioxidant Applications

Application

Some coumarin derivatives have been found to exhibit antioxidant properties .

Method

These compounds can be used in the formulation of antioxidant drugs or treatments .

Results

The use of these compounds can help in combating oxidative stress .

Industrial Production

Application

Coumarin derivatives, including 7-Hydroxy-4-methylcoumarin, have been studied for their potential in industrial production .

Method

The synthesis of these derivatives is often based on the Pechmann coumarin synthesis method . This method has been explored for its potential in the industrialized production of coumarins .

Results

The resulting compounds have important application value in various industries .

Safety And Hazards

7-Hydroxy-4-methyl-8-nitrocoumarin is classified as harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Future Directions

The future directions for 7-Hydroxy-4-methyl-8-nitrocoumarin research could involve exploring its potential biological activities and applications in fluorescent probes, dyes, and optical materials . Additionally, optimizing the synthesis conditions for industrial production of coumarins could be a significant area of focus .

properties

IUPAC Name

7-hydroxy-4-methyl-8-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUBUSIGKOWDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418780
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-methyl-8-nitrocoumarin

CAS RN

19037-69-5
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19037-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 382373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19037-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 3
Reactant of Route 3
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 4
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 5
Reactant of Route 5
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 6
7-Hydroxy-4-methyl-8-nitrocoumarin

Citations

For This Compound
24
Citations
RH Laby, TC Morton - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… hydrogen bonding between the hydroxyl and the lactone carbonyl groups observed in crystalline 7-hydroxycoumarin4 also occurs in crystalline 7-hydroxy-4-methyl-8-nitrocoumarin. In …
Number of citations: 1 www.publish.csiro.au
MJ Matos, P Novo, L Mayán, I Torres, E Uriarte… - European Journal of …, 2023 - Elsevier
… This coumarin was obtained by a reduction of the commercially available 7-hydroxy-4-methyl-8-nitrocoumarin, in ethanol, using palladium on carbon (Pd/C) as catalyst, in hydrogen gas …
Number of citations: 1 www.sciencedirect.com
MJ Matos, F Borges, L Santana, E Uriarte… - 1st International …, 2015 - academia.edu
… commercially available 7‐hydroxy‐4‐methyl‐8‐nitrocoumarin (2.5 mmol) was dissolved in ethanol and a catalytic amount of Pd/C was added to the mixture. The solution was stirred, at …
Number of citations: 4 www.academia.edu
MA Gouda, BHM Hussein… - Current Bioactive …, 2020 - ingentaconnect.com
… 7-hydroxy-4-methylcoumarin 3 using concentrated nitric acid and sulphuric acid at 50C gave two nitro isomers ie 7hydroxy-4-methyl-8-nitrocoumarin 4 and 7-hydroxy-4methyl-6-nitro …
Number of citations: 13 www.ingentaconnect.com
ZM Nofal, MI El-Zahar, SS Abd El-Karim - Molecules, 2000 - mdpi.com
A number of novel 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins and 2-substituted 7-bromo-6-methyl-8H-pyrano-benzimidazoles, benzoxazoles and/or ben-zoxazine-8-…
Number of citations: 329 www.mdpi.com
TP Murtha - 1968 - search.proquest.com
Extensive investigations have been carried out in the area. of fluores cent protein labeling in the last few years. These investigations have, for the most part, used only one or two …
Number of citations: 2 search.proquest.com
LWL Woo, NM Howarth, A Purohit… - Journal of Medicinal …, 1998 - ACS Publications
… An attempt to sulfamoylate 7-hydroxy-4-methyl-8-nitrocoumarin (28, Figure 5) in DMF using sulfamoyl chloride failed to give the desired 4-methyl-8-nitrocoumarin 7-O-sulfamate (29, …
Number of citations: 201 pubs.acs.org
MMV Ramana, SS Malik, JA Parihar - Tetrahedron letters, 2004 - Elsevier
… 7-Hydroxy-4-methyl-8-nitrocoumarin (mp 256 C) was also obtained in 39% yield. …
Number of citations: 77 www.sciencedirect.com
B Thati, A Noble, R Rowan, BS Creaven, M Walsh… - Toxicology in vitro, 2007 - Elsevier
… Coumarin-3-carboxylic acid (CcaH), 4-hydroxy-3-nitrocoumarin (hncH) and 7-hydroxy-4-methyl-8-nitrocoumarin (hmnc), were purchased from Sigma–Aldrich Co. (Dorset, UK) and used …
Number of citations: 136 www.sciencedirect.com
U Salar, KM Khan, J Iqbal, SA Ejaz, A Hameed… - European Journal of …, 2017 - Elsevier
… underwent nucleophilic substitution reactions with a variety of hydroxy substituted coumarin derivatives, such as 7-hydroxy-4-methylcoumarin, 7-hydroxy-4-methyl-8-nitrocoumarin, 3-…
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.